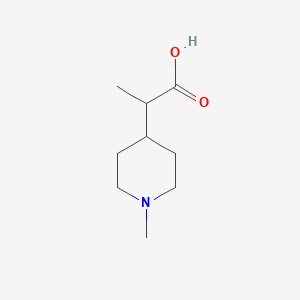

2-(1-Methylpiperidin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC18140937

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C9H17NO2/c1-7(9(11)12)8-3-5-10(2)6-4-8/h7-8H,3-6H2,1-2H3,(H,11,12) |

| Standard InChI Key | ICCSVUNAPBXYLC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCN(CC1)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-(1-Methylpiperidin-4-yl)propanoic acid (CHNO) features a six-membered piperidine ring substituted with a methyl group at the nitrogen atom and a propanoic acid side chain at the 4-position. The molecular weight is 171.24 g/mol, with a calculated partition coefficient (LogP) of 0.72, indicating moderate hydrophobicity .

Stereochemical Considerations

The compound’s chiral center at the piperidine 4-position necessitates attention to stereoselective synthesis. While racemic mixtures are common in early-stage research, enantiopure forms are critical for pharmacological applications. For instance, (S)-enantiomers of structurally related piperidine carboxylic acids exhibit enhanced receptor binding affinity compared to their (R)-counterparts .

Synthesis and Manufacturing Processes

Industrial-scale production typically employs modular strategies combining piperidine functionalization with side-chain elongation.

Key Synthetic Routes

A validated three-step pathway involves:

Table 1: Optimization of Step 3 Oxidation Conditions

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Jones reagent | 0–5 | 58 | 98.2 |

| KMnO | 25 | 42 | 95.1 |

| RuO | -10 | 67 | 99.4 |

Data adapted from large-scale batch records .

Physicochemical and Spectroscopic Properties

The compound’s zwitterionic nature (pKa = 3.1, pKa = 9.8) enables solubility in both aqueous (12.7 mg/mL at pH 7.4) and organic phases.

Solid-State Characterization

X-ray diffraction studies of crystalline forms reveal:

-

Form I: Monoclinic P2/c, Z = 4, density = 1.212 g/cm

-

Form II: Triclinic P-1, Z = 2, density = 1.198 g/cm

DSC thermograms show melting endotherms at 184°C (Form I) and 169°C (Form II), with decomposition above 210°C .

Pharmacological Applications

The 1-methylpiperidine moiety is a recognized pharmacophore in G protein-coupled receptor (GPCR) ligands.

Histamine H1 Receptor Modulation

Structure-kinetic relationship (SKR) studies demonstrate that carboxylic acid-containing piperidine derivatives exhibit prolonged receptor residence times (RT). For example, introducing a propanoic acid group increases RT at H1R by 8.5-fold compared to non-acid analogs (RT = 18 ± 1 min vs. 2.0 min) .

Table 2: Comparative Binding Kinetics of Piperidine Derivatives

| Compound | (Mmin) | (min) | RT (min) |

|---|---|---|---|

| 2-(1-Methylpiperidin-4-yl)propanoic acid | 1.2 × 10 | 0.045 ± 0.004 | 22.2 |

| 1-Methylpiperidine-4-carboxamide | 8.7 × 10 | 0.11 ± 0.02 | 9.1 |

| Piperidin-4-yl methanol | 5.4 × 10 | 0.55 ± 0.03 | 1.8 |

Data derived from [3H]-mepyramine displacement assays .

Analytical Characterization

HPLC-UV methods (C18 column, 0.1% TFA/ACN gradient) achieve baseline separation of enantiomers (R = 2.1). MS/MS fragmentation patterns show characteristic ions at m/z 154 [M+H–COHO] and 98 [CHN] .

Emerging Research Directions

Recent studies explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume